

Pirepemat: A Neurochemical Deep Dive into a Novel Cortical Enhancer

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GOTHENBURG, SWEDEN – November 27, 2025 – This technical guide provides an in-depth analysis of the neurochemical profile of **Pirepemat** (IRL752), a novel cortical enhancer under development. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its core signaling pathways.

Executive Summary

Pirepemat is a first-in-class compound designed to selectively enhance cortical neurotransmission.[1] Its primary mechanism of action is hypothesized to be mediated through the antagonism of serotonin 5-HT $_7$ and α_2 -adrenergic receptors.[1][2] This dual antagonism leads to a region-specific increase in the levels of key neurotransmitters—norepinephrine, dopamine, and acetylcholine—within the cerebral cortex.[1][3] This targeted neurochemical modulation is believed to underlie **Pirepemat**'s potential as a treatment for cognitive and motor deficits associated with neurodegenerative disorders, such as Parkinson's disease.

Neurochemical Profile: Receptor and Transporter Interactions



Pirepemat's interaction with various neurochemical targets has been characterized through in vitro receptor binding assays. The compound exhibits a distinct affinity profile, with its primary activity centered on serotonergic and adrenergic receptors.

Target	Binding Affinity (K _i , nM)
Primary Targets	
Serotonin 5-HT ₇ Receptor	980
α ₂ C-Adrenergic Receptor	3,800
α₂A-Adrenergic Receptor	6,500
Other Significant Affinities	
Sigma σ ₁ Receptor	1,200
Serotonin Transporter (SERT)	2,500
Serotonin 5-HT ₂ C Receptor	6,600
Rat к-Opioid Receptor (KOR)	6,500
Serotonin 5-HT ₂ A Receptor	8,100
Norepinephrine Transporter (NET)	8,100
Weak Affinity	
αı-Adrenergic Receptor	21,000

Table 1: In Vitro Receptor and Transporter Binding Affinities of **Pirepemat**.

Mechanism of Action: A Cortical Enhancement Strategy

Pirepemat is described as a "cortical enhancer" due to its region-specific effects on neurotransmitter levels. In vivo microdialysis studies in rats have demonstrated that **Pirepemat** administration leads to a significant and dose-dependent increase in extracellular levels of norepinephrine, dopamine, and acetylcholine, primarily within the cerebral cortex.



Neurotransmitter	Brain Region	% Increase from Baseline
Norepinephrine	Cerebral Cortex	up to 600-750%
Striatum	~250%	
Dopamine	Cerebral Cortex	up to 600-750%
Striatum	Unaltered	
Acetylcholine	Cerebral Cortex	~250%
Hippocampus	~190%	

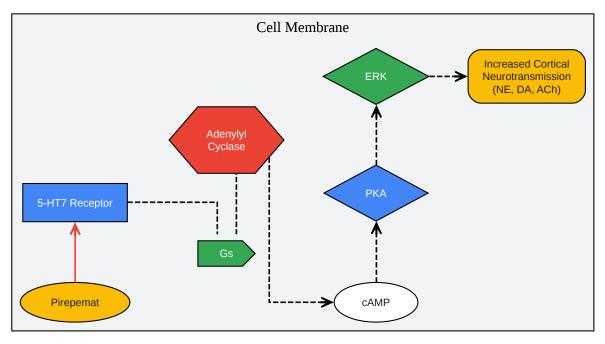
Table 2: Effects of **Pirepemat** on Extracellular Neurotransmitter Levels in Rat Brain.

The proposed mechanism for this cortical enhancement involves the synergistic antagonism of 5-HT $_7$ and α_2 -adrenergic receptors.

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways modulated by **Pirepemat**.

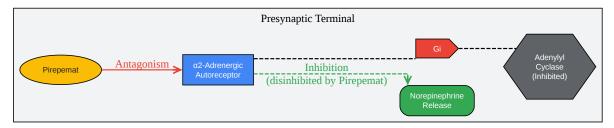




Pirepemat's Antagonism of the 5-HT7 Receptor Signaling Pathway

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Caption: **Pirepemat**'s antagonism of the 5-HT₇ receptor is hypothesized to modulate downstream signaling cascades, contributing to enhanced cortical neurotransmission.



Pirepemat's Disinhibition of Norepinephrine Release via $\alpha 2\text{-}Adrenergic$ Receptor Antagonism

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Caption: By blocking presynaptic α_2 -adrenergic autoreceptors, **Pirepemat** is thought to disinhibit the release of norepinephrine in the cortex.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the preclinical characterization of **Pirepemat**.

In Vitro Receptor and Transporter Binding Assays

Objective: To determine the binding affinity of **Pirepemat** for a range of CNS receptors and transporters.

Methodology:

- Preparation: Membranes were prepared from recombinant cells expressing the target human receptors or from rat brain tissue.
- Assay: Radioligand binding assays were performed in a competitive format. A fixed
 concentration of a specific radioligand for each target was incubated with the membrane
 preparation in the presence of increasing concentrations of Pirepemat.
- Detection: The amount of bound radioligand was quantified using scintillation counting.
- Analysis: The concentration of **Pirepemat** that inhibited 50% of the specific radioligand binding (IC₅₀) was determined. The binding affinity (K_i) was calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the extracellular levels of monoamine neurotransmitters and acetylcholine in specific brain regions of freely moving rats following **Pirepemat** administration.

Methodology:

Animal Model: Adult male Sprague-Dawley rats were used.



- Surgical Procedure: Guide cannulae were stereotaxically implanted into the medial prefrontal cortex, striatum, and hippocampus.
- Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was perfused with artificial cerebrospinal fluid at a constant flow rate.
- Sample Collection: Dialysate samples were collected at regular intervals before and after subcutaneous administration of Pirepemat (3.7-100 μmol/kg).
- Neurochemical Analysis: The concentrations of dopamine, norepinephrine, serotonin, and acetylcholine in the dialysate samples were quantified using high-performance liquid chromatography with electrochemical or mass spectrometric detection.



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Caption: A simplified workflow of the in vivo microdialysis experiments conducted to assess **Pirepemat**'s effect on neurotransmitter levels.

Gene Expression Analysis

Objective: To evaluate the effect of **Pirepemat** on the expression of genes related to neuronal activity, plasticity, and cognition.

Methodology:

- Animal Model and Dosing: Normal rats were administered Pirepemat subcutaneously.
- Tissue Collection: Brain regions of interest were dissected at specific time points after dosing.
- RNA Extraction and qPCR: Total RNA was extracted from the tissue samples. The
 expression levels of target genes were quantified using real-time quantitative polymerase
 chain reaction (RT-qPCR).



Conclusion

Pirepemat demonstrates a unique neurochemical profile as a cortical enhancer, primarily through the antagonism of 5-HT $_7$ and α_2 -adrenergic receptors. This mechanism leads to a selective increase in cortical norepinephrine, dopamine, and acetylcholine. The preclinical data presented in this guide provide a strong rationale for its ongoing clinical development for conditions associated with cortical dysfunction. Further research will continue to elucidate the full therapeutic potential of this novel compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. **Pirepemat** is an investigational drug and has not been approved by regulatory agencies.

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